molecular formula C6H11ClN4 B13501954 1-(5-cyclopropyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride

1-(5-cyclopropyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride

Cat. No.: B13501954
M. Wt: 174.63 g/mol
InChI Key: SHFTXVBPQHPTCV-UHFFFAOYSA-N
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Description

1-(5-Cyclopropyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride is a chemical compound that belongs to the class of 1,2,3-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(5-cyclopropyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride typically involves the following steps:

    Triazole Formation:

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Chemical Reactions Analysis

1-(5-Cyclopropyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include copper catalysts for cycloaddition, reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation.

Scientific Research Applications

1-(5-Cyclopropyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-cyclopropyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The cyclopropyl group enhances the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

1-(5-Cyclopropyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their biological activities and applications. The presence of different substituents and ring systems in these compounds leads to variations in their chemical properties and reactivity.

Properties

Molecular Formula

C6H11ClN4

Molecular Weight

174.63 g/mol

IUPAC Name

(5-cyclopropyl-2H-triazol-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H10N4.ClH/c7-3-5-6(4-1-2-4)9-10-8-5;/h4H,1-3,7H2,(H,8,9,10);1H

InChI Key

SHFTXVBPQHPTCV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NNN=C2CN.Cl

Origin of Product

United States

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